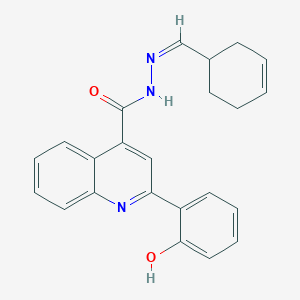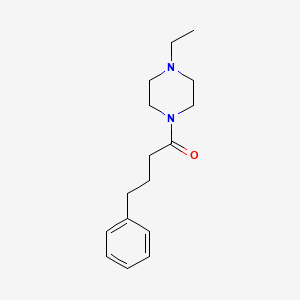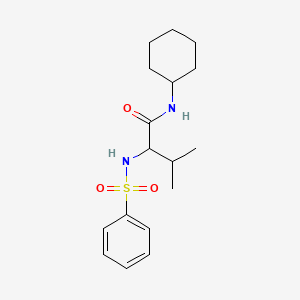
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as CHQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have antiangiogenic properties by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
One advantage of using N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. However, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has poor solubility in water, which can limit its use in certain experiments. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can undergo rapid metabolism in vivo, which can affect its pharmacokinetics and bioavailability.
未来方向
There are several future directions for the study of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study the structure-activity relationship of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can improve its solubility and bioavailability, leading to better therapeutic outcomes.
合成方法
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through a multistep reaction involving the condensation reaction of 3-cyclohexen-1-carboxaldehyde and 2-hydroxybenzaldehyde to form the intermediate, 3-cyclohexen-1-ylmethylene-2-hydroxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate and 4-chloroquinoline to form N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide.
科学研究应用
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has shown antiviral activity against dengue virus and hepatitis C virus.
属性
IUPAC Name |
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22-13-7-5-11-18(22)21-14-19(17-10-4-6-12-20(17)25-21)23(28)26-24-15-16-8-2-1-3-9-16/h1-2,4-7,10-16,27H,3,8-9H2,(H,26,28)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXNALKTBMJBEI-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-cyclohex-3-en-1-ylmethylidene]-2-(2-hydroxyphenyl)quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![allyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6059939.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
![N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6060012.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)